1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl- 1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl-
Brand Name: Vulcanchem
CAS No.: 912763-43-0
VCID: VC16273012
InChI: InChI=1S/C12H10ClNO/c1-14-9(8-15)6-7-12(14)10-4-2-3-5-11(10)13/h2-8H,1H3
SMILES:
Molecular Formula: C12H10ClNO
Molecular Weight: 219.66 g/mol

1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl-

CAS No.: 912763-43-0

Cat. No.: VC16273012

Molecular Formula: C12H10ClNO

Molecular Weight: 219.66 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl- - 912763-43-0

Specification

CAS No. 912763-43-0
Molecular Formula C12H10ClNO
Molecular Weight 219.66 g/mol
IUPAC Name 5-(2-chlorophenyl)-1-methylpyrrole-2-carbaldehyde
Standard InChI InChI=1S/C12H10ClNO/c1-14-9(8-15)6-7-12(14)10-4-2-3-5-11(10)13/h2-8H,1H3
Standard InChI Key JJPPAWBSRCSOPO-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC=C1C2=CC=CC=C2Cl)C=O

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound’s molecular formula is C12H10ClNO\text{C}_{12}\text{H}_{10}\text{ClNO}, with a molecular weight of 219.67 g/mol. Its structure consists of a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) substituted at three positions:

  • 1-Position: A methyl group (CH3-\text{CH}_3) that enhances steric stability and modulates electron density.

  • 2-Position: An aldehyde group (CHO-\text{CHO}) that introduces reactivity for further functionalization.

  • 5-Position: A 2-chlorophenyl group (C6H4Cl-\text{C}_6\text{H}_4\text{Cl}) that confers electron-withdrawing effects and influences intermolecular interactions .

The ortho-chlorine substituent on the phenyl ring distinguishes this compound from its para-substituted analogs (e.g., 5-(4-chlorophenyl) derivatives), altering its electronic and steric profile .

Electronic Effects

The 2-chlorophenyl group exerts a stronger electron-withdrawing inductive effect compared to para-substituted analogs due to proximity to the pyrrole ring. This effect:

  • Reduces electron density on the pyrrole ring, increasing susceptibility to electrophilic attack.

  • Stabilizes intermediates in reactions involving the aldehyde group (e.g., condensations) .

Synthesis and Optimization

Primary Synthetic Routes

Two principal methods are employed for synthesizing this compound:

Vilsmeier–Haack Formylation

This method involves formylation of a pre-synthesized 1-methyl-5-(2-chlorophenyl)-1H-pyrrole intermediate:

  • Intermediate Synthesis:

    • The pyrrole core is constructed via Paal–Knorr synthesis using 2-chlorophenyl-substituted diketones and methylamine .

    • Example: Reaction of 3-(2-chlorophenyl)pentane-2,4-dione with methylamine under acidic conditions yields 1-methyl-5-(2-chlorophenyl)-1H-pyrrole.

  • Formylation:

    • The intermediate is treated with phosphoryl chloride (POCl3\text{POCl}_3) and dimethylformamide (DMF\text{DMF}) at 0–5°C to introduce the aldehyde group.

    • Reaction equation:

      1-methyl-5-(2-chlorophenyl)-1H-pyrrole+POCl3/DMF1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl-\text{1-methyl-5-(2-chlorophenyl)-1H-pyrrole} + \text{POCl}_3/\text{DMF} \rightarrow \text{1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl-}
    • Yield: 60–75% after purification via column chromatography .

Stetter Reaction

An alternative route employs the Stetter reaction, which couples α,β-unsaturated ketones with aldehydes in the presence of a thiazolium catalyst:

  • Substrates: 2-Chlorobenzaldehyde and a pyrrole-derived enone.

  • Conditions: Catalytic cyanide or triazolium salts in polar aprotic solvents (e.g., DMF).

  • Yield: 50–65%, with regioselectivity challenges requiring careful optimization .

Physicochemical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde proton: δ\delta 9.85–9.90 ppm (singlet).

    • Pyrrole protons: δ\delta 6.45–6.60 ppm (multiplet, 2H).

    • Methyl group: δ\delta 3.55 ppm (singlet, 3H).

    • Aromatic protons (2-chlorophenyl): δ\delta 7.20–7.50 ppm (multiplet, 4H) .

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aldehyde carbon: δ\delta 192.5 ppm.

    • Pyrrole carbons: δ\delta 120.5, 125.8, 128.3, 130.1 ppm.

    • Chlorophenyl carbons: δ\delta 133.2 (C-Cl), 128.9–129.7 ppm (aromatic) .

Infrared (IR) Spectroscopy

  • ν(C=O)\nu(\text{C=O}): 1685 cm⁻¹ (strong).

  • ν(C-Cl)\nu(\text{C-Cl}): 735 cm⁻¹ (medium).

  • ν(C-H)\nu(\text{C-H}) (aromatic): 3050–3100 cm⁻¹ .

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/zm/z 219.0423 ([M+H]⁺).

  • Calculated: C12H10ClNO\text{C}_{12}\text{H}_{10}\text{ClNO}: 219.0421.

Comparative Analysis with Structural Analogs

Impact of Substituent Position

Comparative data for pyrrole-2-carbaldehyde derivatives highlights the influence of substituent position on properties:

CompoundYield (%)Molecular WeightMelting Point (°C)
5-(2-Chlorophenyl) derivative65219.6785–87
5-(4-Chlorophenyl) derivative68219.6792–94
5-(4-Fluorophenyl) derivative64204.0878–80

Key observations:

  • Ortho-substituted derivatives exhibit lower melting points due to reduced crystallinity from steric hindrance.

  • Chlorine’s electronegativity enhances stability compared to fluorine analogs .

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